(R)-albendazole S-oxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

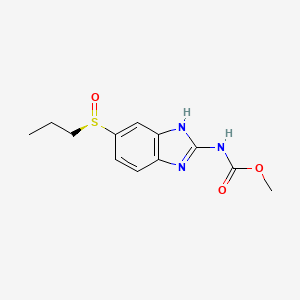

(R)-albendazole S-oxide is an albendazole S-oxide. It is an enantiomer of a (S)-albendazole S-oxide.

Aplicaciones Científicas De Investigación

Antiparasitic Activity

Mechanism of Action

(R)-albendazole S-oxide is primarily recognized for its efficacy against a range of helminths, including Taenia solium and Echinococcus multilocularis. The compound acts by inhibiting the polymerization of tubulin, leading to impaired cellular function in parasites. This mechanism results in reduced glucose uptake and ultimately leads to parasite death .

In Vitro Studies

Research has demonstrated that this compound shows superior activity compared to its enantiomer (S)-albendazole S-oxide. For instance, studies indicated that this compound possesses greater efficacy in suppressing alkaline phosphatase secretion from T. solium cysts, suggesting enhanced therapeutic potential .

Clinical Applications in Humans

Treatment of Strongyloidiasis

A case study highlighted the use of this compound in treating disseminated strongyloidiasis, where elevated plasma concentrations were observed during treatment. Despite high levels of the drug, treatment outcomes were poor due to the severity of the infection and potential drug interactions with other medications . This underscores the importance of understanding pharmacokinetics in clinical settings.

Pharmacokinetics

The pharmacokinetic profile of this compound shows that it is rapidly metabolized and has a longer half-life than its parent compound. Studies in goats and sheep have demonstrated that higher doses lead to increased plasma concentrations, which may enhance therapeutic efficacy against target parasites .

Veterinary Medicine

Use in Livestock

this compound is extensively used in veterinary medicine for treating parasitic infections in ruminants. Its formulation for subcutaneous administration has proven effective, with studies showing significant differences in plasma disposition compared to albendazole itself . The increased solubility and bioavailability of this compound make it a preferred choice for treating livestock.

| Species | Administration Route | Dose (mg/kg) | Plasma Concentration (ng/mL) |

|---|---|---|---|

| Goats | Subcutaneous | 5 | 277.9 (after treatment) |

| Sheep | Intravenous | 5 | Higher than goats at similar doses |

Research Insights

In Vitro Efficacy Against Metacestodes

Recent studies have explored the efficacy of this compound against Echinococcus multilocularis metacestodes using advanced methodologies like high-performance liquid chromatography (HPLC) and transmission electron microscopy (TEM). These studies confirmed its parasitocidal effects, providing a basis for further research into its potential applications in human echinococcosis treatment .

Comparative Studies

Comparative pharmacokinetic studies have shown that this compound can achieve higher plasma concentrations than its racemic form when administered at similar doses. This finding suggests that optimizing dosing regimens could enhance therapeutic outcomes against resistant strains of parasites .

Propiedades

Número CAS |

1610590-71-0 |

|---|---|

Fórmula molecular |

C12H15N3O3S |

Peso molecular |

281.33 g/mol |

Nombre IUPAC |

methyl N-[6-[(R)-propylsulfinyl]-1H-benzimidazol-2-yl]carbamate |

InChI |

InChI=1S/C12H15N3O3S/c1-3-6-19(17)8-4-5-9-10(7-8)14-11(13-9)15-12(16)18-2/h4-5,7H,3,6H2,1-2H3,(H2,13,14,15,16)/t19-/m1/s1 |

Clave InChI |

VXTGHWHFYNYFFV-LJQANCHMSA-N |

SMILES |

CCCS(=O)C1=CC2=C(C=C1)N=C(N2)NC(=O)OC |

SMILES isomérico |

CCC[S@@](=O)C1=CC2=C(C=C1)N=C(N2)NC(=O)OC |

SMILES canónico |

CCCS(=O)C1=CC2=C(C=C1)N=C(N2)NC(=O)OC |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.